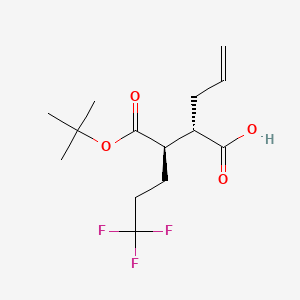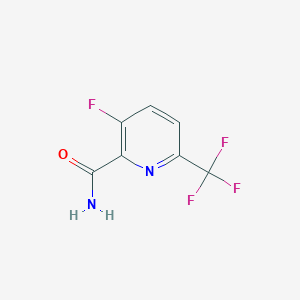![molecular formula C9H8F3NO3 B15061338 (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine to form the corresponding β-hydroxy acid.
Reduction: The β-hydroxy acid is then reduced to the desired amino acid using a reducing agent such as sodium borohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under mild conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to trifluoromethyl derivatives.
Substitution: Halogenated derivatives of the phenyl ring.
科学的研究の応用
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The amino acid moiety facilitates binding to active sites of enzymes, potentially inhibiting or activating their function.
類似化合物との比較
(2R)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(2R)-2-Amino-2-[3-(difluoromethoxy)phenyl]acetic acid: Contains a difluoromethoxy group, leading to different chemical properties.
(2R)-2-Amino-2-[3-(methoxy)phenyl]acetic acid: Features a methoxy group, resulting in lower lipophilicity and metabolic stability.
Uniqueness: The presence of the trifluoromethoxy group in (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity, distinguishing it from its analogs and making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H8F3NO3 |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1 |
InChIキー |
JSRHISPHWIGFLQ-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@H](C(=O)O)N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)




![(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B15061314.png)



![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)


![4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B15061361.png)
